molecular formula C19H19NO5S B12158180 methyl 2-{[(acetyloxy)(phenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

methyl 2-{[(acetyloxy)(phenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B12158180
M. Wt: 373.4 g/mol
InChI Key: SAJNKAHMFSPWJI-UHFFFAOYSA-N
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Description

Methyl 2-{[(acetyloxy)(phenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of cyclopenta[b]thiophenes This compound is characterized by its unique structure, which includes a cyclopenta[b]thiophene core, an acetyloxy group, and a phenylacetylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(acetyloxy)(phenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps. One common method starts with the reaction of cyclopentanone with methyl cyanoacetate and sulfur in methanol, followed by the addition of morpholine . This intermediate product is then subjected to further reactions to introduce the acetyloxy and phenylacetylamino groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions due to its ester and acetyloxy groups:

Reaction Type Conditions Products
Ester hydrolysisAqueous NaOH/HCl, refluxCarboxylic acid derivative (from methyl ester) and methanol
Acetyloxy cleavageAcidic hydrolysis (e.g., H₂SO₄)Free hydroxyl group and acetic acid

For example, the methyl ester at position 3 can hydrolyze to form the corresponding carboxylic acid, a common modification to enhance solubility for pharmacological studies. Similarly, the acetyloxy group undergoes cleavage to yield a hydroxyl-substituted intermediate, which may participate in further reactions like glycosylation or phosphorylation .

Nucleophilic Substitution

The amide and ester groups are susceptible to nucleophilic attack:

Site Nucleophile Product
Amide nitrogenGrignard reagentsSubstituted amines or ketones
Ester carbonylAlcohols (transesterification)Alternate esters (e.g., ethyl or benzyl esters)

In studies of structurally related cyclopentathiophene derivatives, the amide nitrogen has been shown to react with organometallic reagents to form secondary amines, enabling side-chain diversification . Transesterification reactions modify the ester group, which is critical for tuning the compound’s pharmacokinetic properties.

Cyclocondensation and Ring Functionalization

The cyclopentathiophene core participates in cyclocondensation and electrophilic aromatic substitution (EAS):

Reaction Reagents Outcome
Sulfur oxidationmCPBA (meta-chloroperbenzoic acid)Sulfoxide or sulfone derivatives
Electrophilic substitutionHNO₃/H₂SO₄ (nitration)Nitro-substituted thiophene ring

The thiophene ring’s electron-rich nature facilitates nitration or halogenation at specific positions, as demonstrated in analogous compounds . Oxidation of the sulfur atom alters electronic properties, potentially enhancing interactions with biological targets .

Pharmacological Modifications

Structural analogs highlight reactivity relevant to drug development:

Modification Purpose Example
TrifluoromethylationEnhance metabolic stabilityCF₃-substituted derivatives (see )
MethylsulfanylationImprove binding affinity–SCH₃ analogs (patent data )

For instance, trifluoromethylation at the phenylacetyl group increases lipophilicity and resistance to enzymatic degradation . These modifications are guided by structure-activity relationship (SAR) studies, where reactivity at specific sites correlates with enhanced biological activity.

Spectroscopic Characterization

Key techniques for monitoring reactions include:

Technique Application Data
¹H/¹³C NMR Track functional group changes (e.g., ester hydrolysis)Peak shifts at δ 3.7 (ester –OCH₃) to δ 12.1 (–COOH)
HPLC Assess reaction progress and purityRetention time shifts correlate with product formation
IR Spectroscopy Identify carbonyl (C=O) and amide (N–H) bandsν(C=O) ~1,700 cm⁻¹; ν(N–H) ~3,300 cm⁻¹

Thermal and Stability Data

The compound’s stability under varying conditions informs synthetic strategies:

Condition Observation Implication
High temperature (>150°C)Decomposition via retro-amide formationRequires low-temperature reactions
UV exposurePhotooxidation of thiophene ringStorage in amber vials recommended

Scientific Research Applications

Chemical Properties and Reactions

This compound features a cyclopenta[b]thiophene core and is characterized by its unique functional groups, which allow it to participate in various chemical reactions:

  • Oxidation : Can yield sulfoxides or sulfones.
  • Reduction : Converts functional groups to their reduced forms.
  • Substitution : Involves replacing functional groups with other groups.

Common reagents for these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The specific conditions (temperature, solvent, pH) are crucial for achieving desired transformations .

Chemistry

In synthetic organic chemistry, methyl 2-{[(acetyloxy)(phenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate serves as a building block for more complex molecules. It is utilized in the synthesis of derivatives that exhibit biological activity, particularly in the development of anticancer agents .

The compound has shown promising results in biological studies:

  • Anticancer Activity : Preliminary studies indicate its potential to inhibit tumor cell growth. For instance, derivatives of this compound were evaluated against various cancer cell lines (e.g., HepG2, MCF-7) using MTT assays, demonstrating significant cytotoxicity .
  • Mechanism of Action : It may interact with specific molecular targets such as enzymes or receptors, modifying their activity and leading to therapeutic effects. Further molecular docking studies have been conducted to predict its interactions with targets like EGFR and PI3K .

Pharmacological Studies

The compound's pharmacokinetic properties are being explored through ADME (Absorption, Distribution, Metabolism, and Excretion) studies. This research aims to understand its bioavailability and potential therapeutic windows .

Cell LineIC50 (µM)Description
HepG234.81Significant inhibition observed
MCF-749.25Comparable activity to doxorubicin
HCT-116221.7Lower cytotoxicity profile

Table 2: Reaction Types and Products

Reaction TypeMajor Products
OxidationSulfoxides, Sulfones
ReductionAlcohols, Amines
SubstitutionVarious substituted derivatives

Case Study 1: Anticancer Evaluation

In a study published in a peer-reviewed journal, this compound was tested against multiple cancer cell lines. The results indicated that certain derivatives exhibited superior inhibitory effects compared to established chemotherapeutics . This highlights the potential for developing new cancer therapies based on this compound.

Case Study 2: Molecular Docking Studies

Molecular docking studies have been employed to evaluate the binding affinity of the compound's derivatives to specific protein targets related to cancer progression. These studies provide insights into the structural requirements for biological activity and guide further modifications to enhance efficacy .

Mechanism of Action

The mechanism of action of methyl 2-{[(acetyloxy)(phenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Biological Activity

Methyl 2-{[(acetyloxy)(phenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a synthetic compound that likely possesses biological activities due to its structural components. Compounds with similar frameworks often exhibit various pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

1. Structure-Activity Relationship (SAR)

The biological activity of compounds like this compound can be influenced by:

  • Functional Groups : The presence of acetyloxy and phenyl groups may enhance lipophilicity, thereby improving membrane permeability and bioavailability.
  • Cyclopentathiophene Core : This heterocyclic structure is known for its potential in medicinal chemistry, particularly in developing novel therapeutic agents.

2. Anticancer Activity

Research indicates that compounds containing thiophene derivatives often exhibit anticancer properties. For example:

  • Mechanism of Action : Many thiophene-based compounds are known to induce apoptosis in cancer cells through various pathways, including the inhibition of cell cycle progression and modulation of apoptotic proteins.
  • Case Studies : A study on related thiophene derivatives demonstrated significant cytotoxicity against several cancer cell lines, suggesting potential for further development in cancer therapeutics.

3. Antimicrobial Properties

Compounds with similar acetyloxy and phenylacetyl moieties have shown antimicrobial activity:

  • In vitro Studies : Several studies have reported that derivatives with these functional groups can inhibit the growth of bacteria and fungi by disrupting cell wall synthesis or interfering with metabolic pathways.
  • Examples : Acetylated phenolic compounds have been explored for their antibacterial properties against resistant strains of bacteria.

4. Anti-inflammatory Effects

Research has also indicated that certain thiophene derivatives possess anti-inflammatory properties:

  • Mechanisms : These compounds may inhibit pro-inflammatory cytokines or enzymes such as COX-2, leading to reduced inflammation.
  • Clinical Relevance : Anti-inflammatory agents derived from similar structures are being investigated for treating chronic inflammatory diseases.

Data Table

Activity TypeExample CompoundsMechanism of ActionReferences
AnticancerThiophene derivativesInduction of apoptosis ,
AntimicrobialAcetylated phenolic compoundsInhibition of cell wall synthesis ,
Anti-inflammatoryVarious thiophene derivativesInhibition of COX-2 ,

Properties

Molecular Formula

C19H19NO5S

Molecular Weight

373.4 g/mol

IUPAC Name

methyl 2-[(2-acetyloxy-2-phenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C19H19NO5S/c1-11(21)25-16(12-7-4-3-5-8-12)17(22)20-18-15(19(23)24-2)13-9-6-10-14(13)26-18/h3-5,7-8,16H,6,9-10H2,1-2H3,(H,20,22)

InChI Key

SAJNKAHMFSPWJI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(C1=CC=CC=C1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)OC

Origin of Product

United States

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